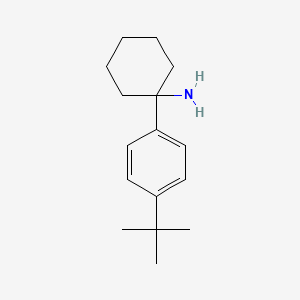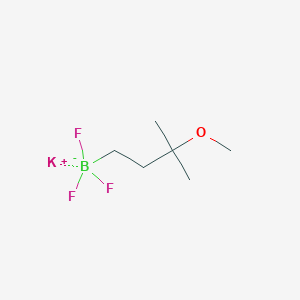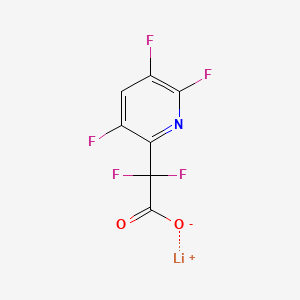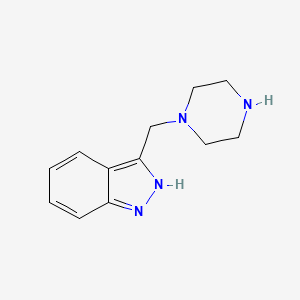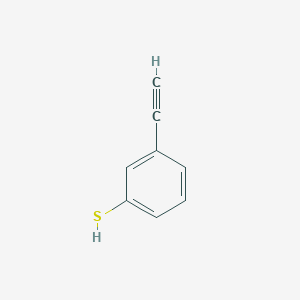
3-Ethynylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynylbenzenethiol is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a thiol group
准备方法
Synthetic Routes and Reaction Conditions
3-Ethynylbenzenethiol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
3-Ethynylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes.
科学研究应用
3-Ethynylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
作用机制
The mechanism of action of 3-Ethynylbenzenethiol involves its interaction with molecular targets through the thiol and ethynyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 2-Ethynylbenzenethiol
- 4-Ethynylbenzenethiol
- 3-Ethynylthiophene
Uniqueness
Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and distinct biological activities .
属性
CAS 编号 |
1638942-77-4 |
|---|---|
分子式 |
C8H6S |
分子量 |
134.20 g/mol |
IUPAC 名称 |
3-ethynylbenzenethiol |
InChI |
InChI=1S/C8H6S/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H |
InChI 键 |
MWMHNOAARFIRCB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


